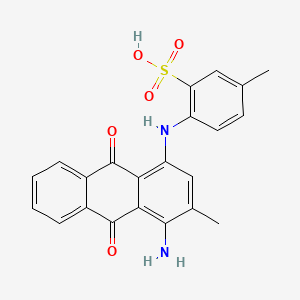
4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthraquinone moiety linked to a toluene sulfonic acid group via an amino linkage. It is commonly used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone derivative, followed by its reaction with toluene sulfonic acid under specific conditions to introduce the sulfonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products.
化学反应分析
Types of Reactions
4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to its corresponding hydroquinone form.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized compounds with different chemical and biological properties .
科学研究应用
4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s anthraquinone moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the sulfonic acid group enhances its solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid include:
Sodium 4-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino]toluene-2-sulfonate: A closely related compound with similar chemical properties.
1-Propanaminium,3-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)-N,N,N-trimethyl-,methyl sulfate: Another derivative with comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of an anthraquinone moiety and a toluene sulfonic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
27711-76-8 |
|---|---|
分子式 |
C22H18N2O5S |
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H18N2O5S/c1-11-7-8-15(17(9-11)30(27,28)29)24-16-10-12(2)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26/h3-10,24H,23H2,1-2H3,(H,27,28,29) |
InChI 键 |
NPTFPGVUCJVNBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



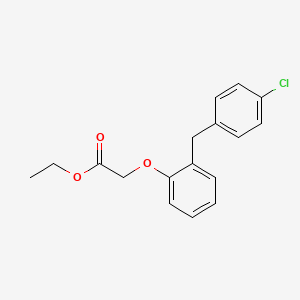


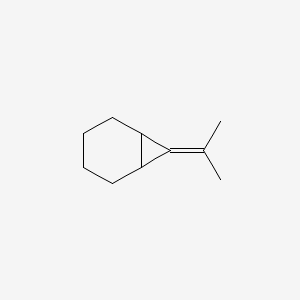

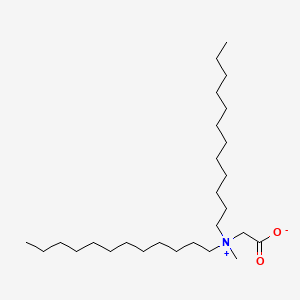
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
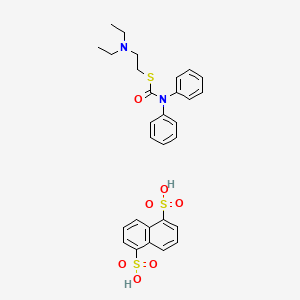

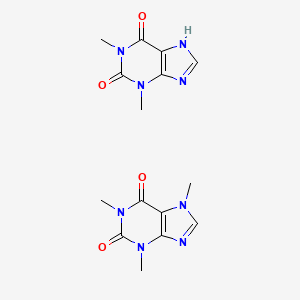


![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
